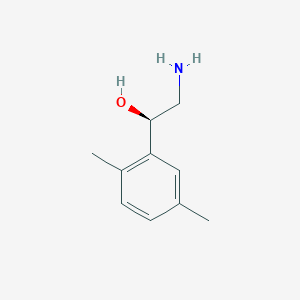

(1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC17517478

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO |

|---|---|

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | (1R)-2-amino-1-(2,5-dimethylphenyl)ethanol |

| Standard InChI | InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |

| Standard InChI Key | NNWGBFPYKKWOIO-JTQLQIEISA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)C)[C@H](CN)O |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C(CN)O |

Introduction

(1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol is a chiral organic compound characterized by the presence of an amino group and a hydroxyl group attached to a two-carbon ethyl backbone, with a 2,5-dimethylphenyl substituent. This compound exhibits significant stereochemical properties due to the presence of a chiral center at the carbon atom adjacent to the amino group. Its molecular formula is C10H15NO, and it has a molecular weight of approximately 165.23 g/mol .

Synthesis and Applications

Several synthetic routes have been developed for the production of (1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol. These methods typically involve the use of chiral starting materials or catalysts to ensure the correct stereochemistry.

The compound finds applications across various fields, including research and industry, particularly in medicinal chemistry. Its ability to act as a ligand, facilitated by the hydroxyl group, enhances its potential in drug design and therapeutic applications. Ongoing research aims to elucidate its interactions with molecular targets further.

Similar Compounds

Several compounds share structural similarities with (1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol, each with unique features affecting their biological activity and chemical reactivity.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| (1S)-1-(3,5-dimethylphenyl)ethan-1-ol | High | Different stereochemistry affecting biological activity |

| (1R)-2-amino-1-(3,5-dimethylphenyl)propan-1-ol | Moderate | Different backbone leading to varied reactivity |

| 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one | Moderate | Contains methoxy substituent altering properties |

| (R)-2-amino-2-(m-tolyl)ethanol | Moderate | Different structural backbone |

Research Findings

Studies on the interactions of (1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol with molecular targets have shown that it can function as a ligand. Its hydroxyl group enhances its ability to engage in hydrogen bonding interactions with proteins and enzymes. Ongoing research aims to elucidate these interactions further and their implications in drug design and therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume